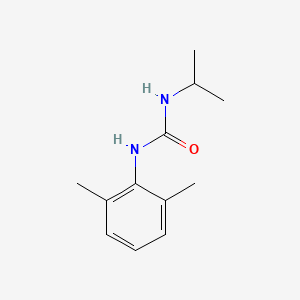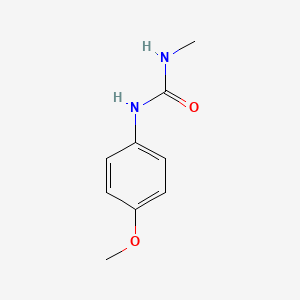
Potassium 4-methyl-beta-styryltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4-methyl-beta-styryltrifluoroborate is an organic compound with the molecular formula C9H9BF3K and a molecular weight of 224.08 g/mol . This compound is primarily used in research settings, particularly in the field of organic synthesis. It is known for its role in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of Potassium 4-methyl-beta-styryltrifluoroborate typically involves the reaction of 4-methyl-beta-styrylboronic acid with potassium fluoride and trifluoroboric acid . The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The compound is usually obtained as a white or off-white solid, which is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Potassium 4-methyl-beta-styryltrifluoroborate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the trifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding boronic acids or reduction to form boranes.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Scientific Research Applications
Potassium 4-methyl-beta-styryltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium 4-methyl-beta-styryltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate. This complex undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Potassium 4-methyl-beta-styryltrifluoroborate can be compared with other similar compounds, such as:
Potassium phenyltrifluoroborate: Similar in structure but with a phenyl group instead of a 4-methyl-beta-styryl group.
Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxy group on the phenyl ring, which can influence its reactivity and applications.
Potassium 4-fluorophenyltrifluoroborate: Has a fluorine atom on the phenyl ring, affecting its electronic properties and reactivity.
This compound is unique due to its specific structure, which imparts distinct reactivity and applications in organic synthesis .
Properties
CAS No. |
219718-86-2 |
|---|---|
Molecular Formula |
C9H9BF3K |
Molecular Weight |
224.07 g/mol |
IUPAC Name |
potassium;trifluoro-[2-(4-methylphenyl)ethenyl]boranuide |
InChI |
InChI=1S/C9H9BF3.K/c1-8-2-4-9(5-3-8)6-7-10(11,12)13;/h2-7H,1H3;/q-1;+1 |
InChI Key |
IHPTVBKDBKCIOO-UHFFFAOYSA-N |
SMILES |
[B-](C=CC1=CC=C(C=C1)C)(F)(F)F.[K+] |
Isomeric SMILES |
[B-](/C=C/C1=CC=C(C=C1)C)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=CC=C(C=C1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine](/img/structure/B3336173.png)



![3-[3-(Diethylcarbamoylamino)-4-methylphenyl]-1,1-diethylurea](/img/structure/B3336198.png)




![[(E)-[3-(trifluoromethyl)cyclohexylidene]amino]thiourea](/img/structure/B3336234.png)


